molecular formula C15H18F3NO3 B6959369 N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide

N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No.: B6959369
M. Wt: 317.30 g/mol
InChI Key: DACHSJCQWZDGCW-UHFFFAOYSA-N
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Description

N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound characterized by its trifluoromethyl group and hydroxyl group attached to a pentane backbone

Properties

IUPAC Name

N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c1-2-11(13(20)15(16,17)18)19-14(21)12-10-6-4-3-5-9(10)7-8-22-12/h3-6,11-13,20H,2,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACHSJCQWZDGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(F)(F)F)O)NC(=O)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the trifluoromethylated precursor. One common method is the reaction of 1,1,1-trifluoro-2-hydroxypentan-3-ol with isochromene-1-carboxylic acid chloride under controlled conditions to form the desired amide bond.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Catalysts may be employed to increase the efficiency and yield of the reaction. Purification steps, such as recrystallization or chromatography, are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or hydroxyl group is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoromethyl ketone or trifluoromethyl carboxylic acid.

  • Reduction: Trifluoromethylated alkanes.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the binding affinity of the compound to its target, while the hydroxyl group can form hydrogen bonds, increasing its stability and activity.

Comparison with Similar Compounds

  • N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

  • 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester

Uniqueness: N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds.

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